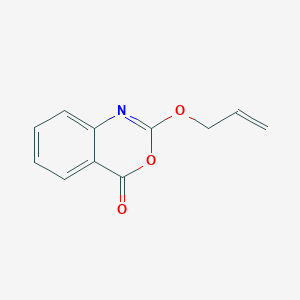

2-Prop-2-enoxy-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

184944-83-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-prop-2-enoxy-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C11H9NO3/c1-2-7-14-11-12-9-6-4-3-5-8(9)10(13)15-11/h2-6H,1,7H2 |

InChI Key |

YXDVRUYLFGEDSW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 3,1 Benzoxazin 4 One Derivatives

Classical and Established Synthetic Approaches

The traditional and most frequently employed routes to 3,1-benzoxazin-4-ones rely on the cyclization of bifunctional precursors, namely anthranilic acid and its derivatives, or pre-formed functionalized amides. These methods have been refined over decades to improve yields, simplify procedures, and expand the diversity of accessible structures.

Anthranilic acid, with its ortho-disposed amino and carboxylic acid groups, is an ideal and widely used starting material for the synthesis of 3,1-benzoxazin-4-ones. mdpi.com Its inherent reactivity allows for straightforward condensation and cyclization reactions to form the heterocyclic ring. mdpi.com

One of the earliest and most direct methods for preparing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with acid chlorides or anhydrides. uomosul.edu.iqrsc.org A classic example is the treatment of anthranilic acid with two equivalents of an aroyl chloride, such as benzoyl chloride, in a pyridine (B92270) solution, which produces 2-aryl-3,1-benzoxazin-4-ones in high yields. uomosul.edu.iqd-nb.inforsc.org The established mechanism for this reaction posits that one mole of the acid chloride acylates the amino group, while the second mole reacts with the carboxylic acid group to form a mixed anhydride (B1165640). uomosul.edu.iq This intermediate then undergoes cyclization with the loss of an acid molecule to yield the final benzoxazinone (B8607429) product. uomosul.edu.iq

Alternatively, the synthesis can be performed in a stepwise manner. First, the N-acylation of anthranilic acid with one equivalent of an acid chloride or anhydride forms an N-acylanthranilic acid intermediate. nih.gov Subsequent cyclodehydration of this intermediate using a dehydrating agent like acetic anhydride, polyphosphoric acid, or cyanuric chloride furnishes the 2-substituted-4H-3,1-benzoxazin-4-one. uomosul.edu.iqnih.govresearchgate.net For instance, refluxing N-acyl anthranilic acids with acetic anhydride is a common method to achieve cyclization. uomosul.edu.iq Similarly, using an iminium cation generated from a mixture of cyanuric chloride and dimethylformamide (DMF) can act as an effective cyclizing agent under mild, room-temperature conditions. nih.govresearchgate.net

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anthranilic Acid + Benzoyl Chloride (2 equiv.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | rsc.org |

| Anthranilic Acid + Acetic Anhydride | Heat | 2-Methyl-3,1-(4H)-benzoxazin-4-one | uomosul.edu.iq |

| N-Acylanthranilic Acid | Acetic Anhydride, Reflux | 2-Substituted-benzoxazinones | uomosul.edu.iq |

| Anthranilic Acid + Acid Chloride | 1. Triethylamine/Chloroform 2. Cyanuric Chloride/DMF | 2-Substituted-4H-3,1-benzoxazin-4-one | nih.gov |

A facile, one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.govrsc.orgnih.gov This method has been explored under both conventional heating and microwave irradiation conditions. rsc.orgnih.gov The reaction typically involves heating an anthranilic acid with an excess of an orthoester in the presence of an acid catalyst, such as acetic acid. nih.gov

The proposed mechanism begins with the protonation of the orthoester, followed by the loss of an ethanol (B145695) molecule to form a stabilized carbocation. nih.gov The amino group of the anthranilic acid then attacks this carbocation. After a proton exchange and the loss of a second ethanol molecule, an iminium ion intermediate is formed. nih.gov Subsequent intramolecular attack by the carboxylic acid's oxygen atom onto the iminium carbon leads to ring closure. nih.gov The final step is the elimination of a third ethanol molecule to generate the aromatic 3,1-benzoxazin-4-one ring system. nih.gov In some cases, where the final elimination of ethanol proves difficult, the reaction can yield the stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govrsc.orgoxazin-4-one intermediate. nih.govnih.gov

| Anthranilic Acid | Orthoester | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Anthranilic Acids | Various (e.g., Triethyl orthoformate, Triethyl orthoacetate) | Acetic Acid, 100 °C or Microwave | 2-Substituted-4H-benzo[d] nih.govrsc.orgoxazin-4-ones | nih.gov |

Modern synthetic approaches have introduced various oxidative coupling reactions to construct the 3,1-benzoxazin-4-one skeleton, often under milder and more efficient conditions. nih.gov One such strategy is the I2/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of isocyanides with amino-based nucleophiles to form 2-aminobenzoxazinones. nih.govresearchgate.net

Another notable method is a transition-metal-free, I2-catalyzed oxidative cascade reaction between an anthranilic acid and an aldehyde, using oxone as an economical and environmentally friendly oxidant. nih.govmdpi.com This process allows for the synthesis of 2-arylbenzoxazin-4-ones. Additionally, copper-catalyzed aerobic oxidative coupling reactions have been developed, showcasing the versatility of oxidative strategies in forming the benzoxazinone ring. nih.gov These methods represent a move towards more sustainable chemical syntheses by utilizing readily available oxidants and, in some cases, avoiding transition metals. nih.gov

Palladium-catalyzed carbonylative cyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 3,1-benzoxazin-4-ones. nih.gov A high-yield synthesis was developed involving the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov More recent innovations focus on domino reactions that combine carbonylation and cyclization in a single step, often using carbon monoxide (CO) surrogates to avoid handling the toxic gas directly. nih.govbeilstein-journals.orgresearchgate.net

One such method involves the palladium-catalyzed carbonylative coupling of ortho-iodophenols with cyanamide, using molybdenum hexacarbonyl (Mo(CO)6) as a CO source. nih.govresearchgate.net This is followed by a spontaneous intramolecular cyclization to afford 4H-1,3-benzoxazin-4-ones in good yields. nih.gov The versatility of this approach is highlighted by the successful replacement of Mo(CO)6 with other CO-releasing agents like oxalyl chloride and formic acid. nih.gov Rhodium(III)-catalyzed ortho-carbonylation of anilines, using CO gas as the carbonyl source, also provides a highly atom-economical, one-pot route to the benzoxazinone core. nih.gov

The cyclization of pre-formed, functionalized amide precursors, particularly N-acyl anthranilic acids, is a cornerstone of benzoxazinone synthesis. uomosul.edu.iq As mentioned previously, the most common method involves the cyclodehydration of these amides using reagents like acetic anhydride. uomosul.edu.iqresearchgate.net

More advanced strategies utilize different types of functionalized amides. For instance, a Rh(III)-catalyzed cascade reaction between a carboxylic acid directing group and a dioxazolone has been reported to prepare 2,5-disubstituted benzoxazin-4-ones. mdpi.com Another novel approach involves the ring-opening of 3,4-dihydrocoumarins with primary amines. nih.gov This reaction forms a phenolic amide intermediate, which can then undergo a Mannich-type condensation with formaldehyde (B43269) and subsequent ring-closure to generate main-chain polybenzoxazines containing the benzoxazinone moiety. nih.gov While this latter method is primarily for polymer synthesis, it demonstrates the principle of forming the benzoxazinone ring from a suitably functionalized amide precursor. nih.gov A new method was also developed using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives from N-acylated anthranilic acid intermediates. nih.gov

Synthesis from Isatoic Anhydride Precursors

Isatoic anhydride is a versatile precursor for synthesizing a variety of heterocyclic compounds, including 3,1-benzoxazin-4-ones. researchgate.netnih.gov One common approach involves the reaction of isatoic anhydride with acylating agents like acid anhydrides or acyl chlorides. tsijournals.com For instance, the reaction of isatoic anhydride with acetic anhydride in the presence of basic alumina (B75360) under microwave irradiation provides a facile, one-pot synthesis of 2-methyl-4H-benzo acs.orgorganic-chemistry.orgoxazin-4-one. tsijournals.com This solvent-free method offers high yields and is considered an environmentally friendly procedure. tsijournals.com

Another method involves the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization with cyanuric chloride to produce 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. nih.govmdpi.com The reaction of anthranilic acid with two equivalents of an acid chloride in pyridine also yields 2-aryl-3,1-benzoxazin-4-one derivatives. uomosul.edu.iq The proposed mechanism involves the acylation of the amino group of anthranilic acid by one mole of the acid chloride, while the second mole reacts with the carboxylic group to form a mixed anhydride, which then cyclizes to the benzoxazinone. uomosul.edu.iq

Below is a table summarizing the synthesis of 3,1-benzoxazin-4-one derivatives from isatoic anhydride and its derivatives.

Table 1: Synthesis of 3,1-Benzoxazin-4-one Derivatives from Isatoic Anhydride Precursors

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isatoic anhydride, Acetic anhydride | Basic alumina, Microwave (720W) | 2-methyl-4H-benzo acs.orgorganic-chemistry.orgoxazin-4-one | Excellent | tsijournals.com |

| N-phthaloylglycine, Anthranilic acid | Thionyl chloride, Triethylamine, Chloroform, Cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Not specified | nih.govmdpi.com |

Synthesis from Phthalide (B148349) Derivatives via Ring-Opening and Rearrangement

An alternative pathway to 3,1-benzoxazin-4-ones involves a two-step process starting from phthalide derivatives. nih.gov This method consists of an initial ring-opening aminolysis of the phthalide to form a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement. nih.gov The aminolysis of the lactone ring in 3-substituted phthalides can be achieved using an in situ prepared aluminum amide reagent. nih.gov The subsequent Hofmann rearrangement of the resulting 2-hydroxymethyl substituted benzamide (B126) derivative, using a mild reagent like bis(trifluoroacetoxy)iodobenzene (BTI), leads to the formation of the desired 4-substituted 1,4-dihydro-benzo[d] acs.orgorganic-chemistry.orgoxazin-2-ones. nih.gov The hydroxyl group in the intermediate is thought to react with the isocyanate formed during the rearrangement to yield the six-membered benzoxazinone ring. nih.gov

Synthesis from 3-Hydroxyoxindoles via Electrochemical Rearrangement

A novel and environmentally friendly approach to synthesize 3,1-benzoxazin-2-one derivatives is through the electrochemical rearrangement of 3-hydroxyoxindoles. researchgate.netacs.orgacs.org This method employs mild electrochemical conditions and can produce benzoxazinone products in moderate to excellent yields. researchgate.netusc.gal The reaction is conducted in an undivided cell with a platinum cathode and a carbon anode, and it is believed to proceed through a peroxide intermediate. researchgate.netunivie.ac.at This electrochemical strategy is noted for its broad functional-group tolerance and the simplicity of the experimental setup, which can be performed open to the air with non-anhydrous solvents. acs.org

Advanced and Green Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including 3,1-benzoxazin-4-one derivatives. Palladium and copper catalysts are particularly prominent in these synthetic strategies.

Palladium-Catalyzed Cyclizations

Palladium catalysts have been extensively used in various cyclization reactions to construct the 3,1-benzoxazin-4-one scaffold. These methods often involve the use of isocyanides, 2-iodoanilines, or N-(o-bromoaryl)amides as starting materials.

One approach involves the palladium-catalyzed aerobic oxidative coupling of anthranilic acid with isocyanides to produce 2-aminobenzoxazinones. nih.gov Another strategy is the palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a stable and easy-to-handle source of carbon monoxide. nih.govorganic-chemistry.orgacs.org This reaction represents the first use of paraformaldehyde as a CO source in the palladium-catalyzed carbonylative synthesis of heterocycles. nih.govacs.org

Furthermore, palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov A one-pot, three-component reaction involving 2-azidobenzaldehydes, trimethylsilyl (B98337) azide, and isocyanides, followed by a palladium-catalyzed azide–isocyanide coupling and cyclization, also yields 4H-3,1-benzoxazine derivatives. researchgate.netdocumentsdelivered.com

Palladium-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can also lead to the formation of 4H-3,1-benzoxazines. researchgate.net Additionally, a palladium-catalyzed asymmetric cascade intramolecular cyclization/intermolecular Michael addition reaction of allenyl benzoxazinones with 1-azadienes has been reported for the synthesis of chiral C2-functionalized quinoline (B57606) derivatives. acs.org

The table below summarizes various palladium-catalyzed approaches to 3,1-benzoxazin-4-one derivatives.

Table 2: Palladium-Catalyzed Synthesis of 3,1-Benzoxazin-4-one Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(o-bromoaryl)amides, Paraformaldehyde | Palladium catalyst | Substituted benzoxazinones | Not specified | nih.govorganic-chemistry.orgacs.org |

| Anthranilic acid, Isocyanides | Pd(OAc)₂, Dioxane | 2-Aminobenzoxazinones | Good | nih.gov |

| 2-Azidobenzaldehydes, Trimethylsilyl azide, Isocyanides | Pd(PPh₃)₄ | 4H-3,1-Benzoxazine derivatives | Moderate to good | researchgate.netdocumentsdelivered.com |

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions provide an efficient and often more economical alternative for the synthesis of 3,1-benzoxazin-4-ones. These methods include intramolecular C-N coupling/rearrangement and aerobic oxidative coupling.

A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process of substituted N-acyl-2-halobenzamides. acs.orgorganic-chemistry.orgresearchgate.net This approach demonstrates broad functional-group tolerance and provides moderate to high yields. organic-chemistry.org The optimized conditions often involve CuI as the catalyst and K₃PO₄ as the base in anhydrous toluene. organic-chemistry.org

Another copper-catalyzed approach is the aerobic oxidative coupling. For example, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids has been reported to access 2-substituted-4H-benzo[d] acs.orgorganic-chemistry.orgoxazin-4-ones. mdpi.com Additionally, the synthesis of 2-phenyl-4H-benzo[d] acs.orgorganic-chemistry.orgoxazine-4-one derivatives can be achieved through a copper-catalyzed tandem reaction of 2-iodobenzoic acid with arylmethanamines under aerobic conditions. researchgate.net A green synthesis of 4H-3,1-benzoxazines has also been developed using a commercially available copper(I) iodide catalyst from 2-aminobenzyl alcohols and aromatic aldehydes. researchgate.net

The table below details several copper-catalyzed synthetic routes to 3,1-benzoxazin-4-one derivatives.

Table 3: Copper-Catalyzed Synthesis of 3,1-Benzoxazin-4-one Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted N-acyl-2-halobenzamides | CuI, K₃PO₄, Toluene | 4H-3,1-Benzoxazin-4-one derivatives | 81% (optimized) | organic-chemistry.org |

| α-Keto acids, Anthranilic acids | CuCl | 2-Substituted-4H-benzo[d] acs.orgorganic-chemistry.orgoxazin-4-ones | Up to 87% | mdpi.com |

| 2-Iodobenzoic acid, Arylmethanamines | Copper catalyst, Aerobic conditions | 2-Phenyl-4H-benzo[d] acs.orgorganic-chemistry.orgoxazine-4-one derivatives | Not specified | researchgate.net |

Rhodium-Catalyzed C-H Activation and Carbonylation

Rhodium catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds. Specifically, Rh(III)-catalyzed C-H activation and annulation reactions provide an efficient and atom-economical route to complex molecules. raco.catresearchgate.netnih.gov In the context of benzoxazinones, rhodium catalysts can facilitate the oxidative cross-coupling between benzoxazinone substrates and various partners, such as unactivated styrenes, to furnish vinylarene scaffolds. researchgate.net This process is valued for its high regioselectivity, broad functional group tolerance, and excellent yields. researchgate.net

The general mechanism involves a C-H bond activation directed by a coordinating group on the substrate, followed by insertion of a coupling partner and subsequent reductive elimination to afford the functionalized product. The versatility of Rh(III) catalysts allows for additions across polarized bonds, making them suitable for constructing the core ring structure or for its subsequent modification. uomosul.edu.iq

Ruthenium-Catalyzed Reactions

Ruthenium-based catalysts offer unique reactivity for the synthesis of heterocyclic systems. One notable application is in photocatalysis, where visible-light-mediated energy transfer can initiate cycloaddition reactions. For instance, ruthenium complexes can act as triplet photosensitizers to generate the reactive excited state of precursors like 4-arylidene-5(4H)-oxazolones, leading to stereoselective [2+2] photocycloadditions. mdpi.com While this specific example leads to cyclobutane (B1203170) derivatives, the principle of using ruthenium photocatalysis for constructing complex scaffolds from unsaturated precursors is broadly applicable.

Furthermore, ruthenium carbonyl complexes have been utilized for the carbonylation of unactivated C(sp3)-H bonds, a transformation that could be adapted for the synthesis of benzoxazinone precursors. nih.gov

Transition Metal-Free Methodologies (e.g., Iodine-mediated, Deep Eutectic Solvents)

Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic routes. These methods often employ readily available, less toxic reagents and solvents.

Iodine-mediated Reactions: Molecular iodine has proven to be an effective and versatile reagent or catalyst for the synthesis of N-heterocycles. raco.cat It can mediate oxidative C-H/N-H annulation reactions between readily available starting materials. raco.cat For example, an iodine-mediated protocol has been developed for the synthesis of 3-acylbenzothiadiazine 1,1-dioxides from acetophenones and 2-aminobenzenesulfonamides, which proceeds via in situ iodination, Kornblum oxidation, and cyclization. nih.govbibliomed.orgnih.gov A similar strategy, involving iodine-promoted oxidative amination and cyclization, can be applied to the synthesis of benzoxazinone scaffolds from appropriate precursors under metal-free conditions. nih.govslideshare.net

Deep Eutectic Solvents (DES): Deep eutectic solvents, typically formed from a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are gaining prominence as green reaction media. They are non-flammable, have low volatility, and are often biodegradable. DES can act as both the solvent and catalyst, facilitating reactions under mild conditions. An efficient, one-pot synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives has been achieved by reacting 2-aminophenols with 2-bromoalkanoates in a choline chloride/urea DES at room temperature, without the need for an additional catalyst or base.

Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents, Ultrasound)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic protocols for benzoxazinones.

Deep Eutectic Solvents (DES): As mentioned previously, DES are at the forefront of green synthesis. Their ability to dissolve organic compounds and stabilize transition states, coupled with their environmental benefits and recyclability, makes them an excellent alternative to conventional volatile organic solvents.

Ultrasound-assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for green synthesis. Acoustic cavitation generates localized "hot spots" of high temperature and pressure, which can dramatically accelerate reaction rates, increase yields, and reduce the need for harsh conditions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinones and spiro-benzoxazines, often under solvent-free conditions or in aqueous media, highlighting its efficiency and environmental friendliness.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the creation of compound libraries and simplifies purification processes. A method for the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones has been developed utilizing a silica-bound benzoyl chloride reagent. In this approach, 2-acylaminobenzoic acids are treated with the silica-bound reagent, which acts as a dehydrating agent to facilitate cyclization. A key benefit of this method is the straightforward recovery and reuse of the silica-grafted reagent, enhancing the sustainability of the process. The use of resins to facilitate purification-free synthesis has also been reported for related benzoxazinone structures, underscoring the utility of solid-supported methods in this area.

Cascade and One-Pot Reaction Sequences

One effective approach involves the use of an iminium cation, generated from cyanuric chloride and dimethylformamide, as a cyclizing agent. This method allows for the room-temperature synthesis of various benzoxazinones in high yields from anthranilic acids under mild conditions. Another example is a copper-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids, which proceeds through an amidation and cyclization cascade to furnish the desired products. Multi-component reactions, such as the Passerini-azide reaction followed by palladium-catalyzed cyclization, also provide a powerful one-pot route to the benzoxazinone core.

Strategies for Introducing the 2-Prop-2-enoxy Moiety

The introduction of the 2-prop-2-enoxy (allyloxy) group at the C2 position of the 3,1-benzoxazin-4-one ring is a key step in the synthesis of the target compound. This functionalization typically occurs after the formation of the core heterocyclic structure or via a cyclization reaction using a precursor already containing the required moiety.

A general and effective strategy involves the synthesis of a 2-alkoxy-3,1-benzoxazin-4-one intermediate. For instance, 2-ethoxy-4H-3,1-benzoxazin-4-one can be prepared and subsequently used as a versatile precursor. This intermediate can react with various nucleophiles, where the ethoxy group at C2 acts as a leaving group, allowing for the introduction of different substituents.

Based on established reactivity, two primary strategies can be proposed for the synthesis of 2-prop-2-enoxy-3,1-benzoxazin-4-one:

Nucleophilic Substitution: A highly reactive precursor, such as 2-chloro-3,1-benzoxazin-4-one, can be synthesized. Subsequent reaction with allyl alcohol in the presence of a suitable base would lead to the displacement of the chloride and the formation of the desired 2-prop-2-enoxy ether linkage.

Cyclization of an Allyloxycarbonyl Precursor: Anthranilic acid can be reacted with a reagent such as allyl chloroformate or diallyl carbonate to form an N-(allyloxycarbonyl)anthranilic acid intermediate. Subsequent cyclodehydration, using a reagent like acetic anhydride or a carbodiimide, would then form the 3,1-benzoxazin-4-one ring with the allyloxy group already in place at the C2 position. A similar approach involving the reaction of anthranilic acids with orthoesters has been shown to yield 2-alkoxy-substituted benzoxazinones.

The following table summarizes representative synthetic transformations for the benzoxazinone core.

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl2]2 / AgSbF6 | Oxidative cross-coupling with alkenes; high regioselectivity. | researchgate.net |

| Iodine-Mediated Cyclization | I2 / DMSO | Metal-free oxidative annulation; forms C-N and C-O bonds. | raco.catnih.gov |

| Deep Eutectic Solvent (DES) Synthesis | Choline Chloride / Urea | Green, catalyst-free reaction at room temperature. | |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Accelerated reaction rates, high yields, green conditions. | |

| Solid-Phase Synthesis | Silica-bound benzoyl chloride | Reusable dehydrating agent, simplified workup. | |

| One-Pot Cascade | Cyanuric chloride / DMF | Mild, room-temperature cyclodehydration. |

Pre-cyclization Introduction of Prop-2-enoxy Group to Precursors

The most common and direct method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclization of an N-acylanthranilic acid derivative. rsc.orguomosul.edu.iq In this pathway, the substituent destined for the C-2 position is introduced to the precursor molecule before the final ring-closing step.

To synthesize this compound via this method, a key intermediate required is N-(allyloxycarbonyl)anthranilic acid. This precursor can be prepared by the reaction of anthranilic acid with an activated form of an allyloxycarbonyl species, such as allyl chloroformate, under basic conditions. The subsequent step involves a dehydration-mediated cyclization of the N-acylated anthranilic acid. Reagents like acetic anhydride are commonly employed to facilitate the intramolecular condensation, which results in the formation of the benzoxazinone ring and elimination of a water molecule. uomosul.edu.iq

Table 1: Proposed Pre-cyclization Synthesis Route

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Anthranilic Acid, Allyl Chloroformate | Pyridine or other base | N-(allyloxycarbonyl)anthranilic acid |

| 2 | N-(allyloxycarbonyl)anthranilic acid | Acetic Anhydride, Heat | This compound |

Post-cyclization Functionalization at the C-2 Position of the Benzoxazinone Ring

An alternative strategy involves modifying the benzoxazinone scaffold after its initial synthesis. This approach begins with a benzoxazinone bearing a suitable leaving group at the C-2 position. A common and effective precursor for such a reaction is a 2-halo-3,1-benzoxazin-4-one, for instance, 2-chloro-3,1-benzoxazin-4-one. This intermediate can be synthesized from anthranilic acid and phosgene (B1210022) or a phosgene equivalent.

The C-2 position of the benzoxazinone ring is electrophilic and susceptible to nucleophilic attack. The post-cyclization functionalization is achieved by reacting the 2-chloro-3,1-benzoxazin-4-one with allyl alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base, which serves to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion. This anion then displaces the chloride at the C-2 position to yield the final product, this compound.

Table 2: Proposed Post-cyclization Functionalization Route

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 2-Chloro-3,1-benzoxazin-4-one, Allyl Alcohol | Non-nucleophilic base (e.g., Triethylamine) | This compound |

This method offers modularity, allowing for the introduction of various alkoxy groups by simply changing the alcohol used as the nucleophile. However, care must be taken as the benzoxazinone ring itself can be susceptible to nucleophilic attack and potential ring-opening, particularly under harsh conditions.

Considerations for the Allyl Group Stability during Synthesis

The allyl group is a robust functional group but its stability must be considered during the planning and execution of the synthesis. The allyl group is generally stable under a range of acidic and basic conditions, which makes it a suitable protecting group in many synthetic contexts. organic-chemistry.org

Key considerations for the allyl group's stability include:

Thermal Stability : While relatively stable, allyl ethers can undergo thermal rearrangement or polymerization at high temperatures. For instance, some polymerizations involving allyl groups are initiated at temperatures of 260°C or higher. Therefore, prolonged exposure to high heat during cyclization or purification steps should be avoided if possible.

Transition Metal Catalysis : The double bond in the allyl group can interact with certain transition metals, particularly palladium. Palladium(0) complexes are known to catalyze the cleavage of allyl ethers, a reaction often used intentionally for deprotection. organic-chemistry.org Consequently, the use of palladium catalysts for any cross-coupling steps should be carefully evaluated to prevent undesired cleavage of the target C-O bond.

Strongly Oxidizing or Reducing Conditions : The carbon-carbon double bond of the allyl group is susceptible to oxidation (e.g., ozonolysis, dihydroxylation) and reduction (e.g., catalytic hydrogenation). Synthetic steps involving such reagents should be avoided after the introduction of the allyl group unless modification of this group is the intended outcome.

The inherent stability of the allyl group is attributed to the resonance stabilization of any radical or cationic intermediates that may form at the allylic position. This delocalization of charge or unpaired electrons over the three-carbon system makes the allyl group more stable than a corresponding saturated alkyl group. This stability is a key reason for its successful incorporation and retention in synthetic targets under a variety of reaction conditions.

Reactivity and Transformation of the 3,1 Benzoxazin 4 One Core

Ring-Opening Reactions of the Benzoxazinone (B8607429) Moiety

Ring-Opening Reactions of the Benzoxazinone Moiety

The oxazinone ring of 2-prop-2-enoxy-3,1-benzoxazin-4-one is susceptible to cleavage by various nucleophiles, a reaction that can be both a desired transformation and an undesired side reaction.

The reaction of 3,1-benzoxazin-4-ones with nucleophiles is a well-documented transformation. Amines, for instance, readily attack the electrophilic carbonyl carbon of the oxazinone ring, leading to its opening and the formation of N-substituted 2-aminobenzamides. researchgate.net This process is fundamental in the synthesis of various quinazolinone derivatives.

Water can also act as a nucleophile, causing hydrolysis of the benzoxazinone ring. Kinetic studies on the hydrolysis of 2-substituted-4H-3,1-benzoxazines in acidic conditions have shown that the reaction proceeds via the addition of water to the protonated benzoxazine (B1645224), forming a tetrahedral carbonyl addition intermediate. rsc.org

Interestingly, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically regarded as a non-nucleophilic base, has been observed to induce the ring-opening of benzoxazinones. researchgate.net This unusual reactivity highlights the electrophilic nature of the benzoxazinone core.

The table below summarizes the outcomes of nucleophilic ring-opening reactions on the 3,1-benzoxazin-4-one core.

| Nucleophile | Product Type | Reference |

| Amines | N-substituted 2-aminobenzamides | researchgate.net |

| Water | 2-Aminobenzyl esters (in acidic pH) | rsc.org |

| DBU | Ring-opened adducts | researchgate.net |

| Thiols | Reversible ring-opened adducts | nih.gov |

Mechanistic Investigations of Ring-Opening Pathways

The mechanism of ring-opening is contingent on the nature of the nucleophile and the reaction conditions. In the case of water in an acidic medium, the reaction is initiated by the protonation of the benzoxazine. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. The rate-limiting step can vary depending on the buffer concentration, shifting between the formation of the tetrahedral intermediate and its subsequent collapse. rsc.org

For tertiary amines acting as catalysts in the ring-opening polymerization of benzoxazines, the mechanism involves the nucleophilic attack of the amine on the carbon atom of the oxazine (B8389632) ring. This generates a zwitterionic intermediate which then propagates the polymerization. mdpi.com The catalytic activity of different amines is related to their nucleophilicity.

Investigations into the reversible ring-opening of 1,3-benzoxazines with thiols have revealed that the reaction proceeds to an equilibrium. In protic solvents, nearly full conversion to the ring-opened product is observed. In contrast, in aprotic solvents, an equilibrium with significant amounts of both reactants and products is established. The acidity of the thiol plays a crucial role, particularly in solvent-free conditions. nih.gov

Control and Prevention of Undesired Ring-Opening

In many synthetic applications, the integrity of the benzoxazinone ring is paramount. Undesired ring-opening can be a significant challenge. One strategy to mitigate this is to block the para-position of the phenolic ring in related benzoxazine systems, which has been shown to prevent cross-linking during polymerization reactions. mdpi.com

The choice of catalyst can also influence the reaction pathway and potentially control the extent of ring-opening. For instance, in the context of polymerization, different catalysts can lead to variations in the polymer structure, suggesting a level of control over the reactivity of the oxazine ring. researchgate.net Furthermore, the reverse reaction, involving the dissociation of the ring-opened adduct and recovery of the benzoxazine, can be achieved under specific conditions such as elevated temperatures and reduced pressure, particularly for thiol adducts. nih.gov

C-H Functionalization Strategies of the Benzoxazinone System

The 3,1-benzoxazin-4-one scaffold serves as an excellent platform for C-H functionalization, enabling the introduction of various substituents at specific positions of the molecule.

N-Directed Ortho-Functionalizations via C-H Activation (e.g., acylation, acetoxylation, hydroxylation, olefination, halogenation, amidation, thiolation)

The nitrogen atom within the 3,1-benzoxazin-4-one ring acts as an effective directing group, facilitating the functionalization of the ortho-C-H bond of the fused benzene (B151609) ring through transition-metal-catalyzed C-H activation. nih.govnih.gov This regioselective approach allows for the introduction of a wide array of functional groups.

Palladium-catalyzed ortho-acetoxylation has been successfully demonstrated on related heterocyclic systems, such as 2-arylbenzoxazoles, where the reaction occurs at the less sterically hindered ortho-C-H bond. nih.gov This strategy is also applicable to achieve mono- and di-ortho-C-H acetoxylation of 2-aryloxyquinoline-3-carbaldehydes. nih.gov While direct examples for this compound are not explicitly detailed in the provided search results, the principle of N-directed C-H activation is broadly applicable to this class of compounds. nih.govnih.gov

The table below provides an overview of various N-directed ortho-functionalizations achieved on benzoxazinone and related heterocyclic systems.

| Functionalization | Catalyst/Reagents | Product Type | Reference |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | ortho-Acetoxylated products | nih.govnih.gov |

| Halogenation | Not specified | ortho-Halogenated products | nih.gov |

| Acylation | Not specified | ortho-Acylated products | nih.gov |

| Hydroxylation | Not specified | ortho-Hydroxylated products | nih.gov |

| Olefination | Not specified | ortho-Olefinated products | nih.gov |

| Amidation | Not specified | ortho-Amidated products | nih.gov |

| Thiolation | Not specified | ortho-Thiolated products | nih.gov |

Aromatic Ring Functionalization (C-5, C-6, C-7, C-8 positions)

Beyond ortho-functionalization, the benzoxazinone ring can be substituted at other positions of the benzene ring through conventional electrophilic substitution reactions or by using appropriately substituted starting materials. For example, the synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govacs.orgoxazin-4-ones has been achieved starting from 4-nitroanthranilic acid. nih.gov Similarly, 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one can be prepared from 3,5-dibromoanthranilic acid. researchgate.net These examples demonstrate that functional groups can be incorporated at the C-5, C-6, C-7, and C-8 positions, allowing for the synthesis of a diverse range of substituted benzoxazinone derivatives.

| Position(s) | Functional Group | Method | Reference |

| C-7 | Nitro | Synthesis from substituted anthranilic acid | nih.gov |

| C-6, C-8 | Bromo | Synthesis from substituted anthranilic acid | researchgate.net |

| C-5, C-6, C-7, C-8 | Bromo | Synthesis from tetrabromoanthranilic acid | researchgate.net |

| C-6 | Chloro | Synthesis from chloroanthranilic acid | researchgate.net |

| C-6, C-7 | Dimethoxy | Synthesis from dimethoxyanthranilic acid | researchgate.net |

Sp3 C-H Bond Functionalization (e.g., oxidative dehydrogenative coupling)

The direct functionalization of otherwise inert sp3 C-H bonds represents a powerful strategy in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For heterocyclic systems like benzoxazinones, this approach allows for late-stage modification without the need for pre-functionalized starting materials. One prominent example of this is the oxidative dehydrogenative coupling reaction.

While specific studies on this compound are not extensively detailed, research on the closely related 1,4-benzoxazin-2-one isomer demonstrates the viability of this chemistry. bohrium.comresearchgate.net A convenient C(sp3)–C(sp3) oxidative dehydrogenative coupling reaction of 1,4-benzoxazin-2-ones with malonate esters has been successfully developed. researchgate.net This reaction is efficiently catalyzed by an ionic liquid, [omim]FeCl4, which serves as both the solvent and the catalyst, in the presence of an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). bohrium.comresearchgate.net This process leads to the formation of new C-C bonds at the C3 position of the benzoxazinone ring, yielding the corresponding malonate derivatives in high yields under mild conditions. bohrium.comresearchgate.net The mechanism is believed to involve a radical process, highlighting the versatility of such coupling strategies. researchgate.net This type of transformation underscores the potential for functionalizing the sp3-hybridized carbon atoms within the benzoxazinone framework.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Oxidant | Product Type | Reference |

|---|---|---|---|---|---|

| N-Substituted-1,4-benzoxazin-2-one | Malonate Ester | [omim]FeCl4 | DDQ | (1,4-Benzoxazin-3-yl)malonate Derivative | bohrium.comresearchgate.net |

Rearrangement Reactions (e.g., Hofmann rearrangement of intermediates)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. mdpi.com While the 3,1-benzoxazin-4-one core itself does not undergo this rearrangement directly, it can be readily converted into a suitable intermediate. The ester-like linkage at C-2 is susceptible to nucleophilic attack and ring-opening. researchgate.net

Reaction of a 3,1-benzoxazin-4-one with a nucleophile such as ammonia (B1221849) would lead to the formation of a 2-(acylamino)benzamide derivative. This product contains a primary amide group, which is the required substrate for a Hofmann rearrangement. Treatment of this intermediate with an oxidant such as Phenyliodine(III)diacetate (PIDA) can initiate a Hofmann-like rearrangement. mdpi.com In this process, an isocyanate intermediate is generated in situ. This highly reactive intermediate can then be trapped by a nucleophile present in the reaction mixture. For example, if the reaction is carried out in methanol (B129727), a stable methyl carbamate (B1207046) would be formed. Alternatively, hydrolysis of the isocyanate yields a primary amine and carbon dioxide. This reaction sequence provides a pathway to transform the C-2 substituent of the original benzoxazinone and produce novel aminobenzoyl derivatives.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation | Reference |

|---|---|---|---|---|---|

| 1 | 3,1-Benzoxazin-4-one | Ammonia (NH3) | 2-(Acylamino)benzamide | Ring-opening to form a primary amide | researchgate.net |

| 2 | 2-(Acylamino)benzamide | PIDA, Methanol | Isocyanate Intermediate, then Methyl Carbamate | Hofmann rearrangement and trapping of isocyanate | mdpi.com |

Other Key Chemical Transformations (e.g., Oxidative Decarbonylative Cleavage)

While many reactions focus on modifying an existing benzoxazinone ring, other key transformations are involved in its synthesis. A notable example is the selective oxidative decarbonylative cleavage of an unstrained C(sp3)–C(sp2) bond, which provides a transition-metal-free pathway to construct the 3,1-benzoxazin-4-one core. This method is a testament to the novel strategies being developed for the synthesis of biologically relevant heterocycles.

In this synthetic approach, a precursor such as an N-(2-acetylphenyl)benzamide is subjected to oxidative conditions, typically employing iodine and a peroxide like tert-butyl hydroperoxide (TBHP) in a solvent such as DMSO. The reaction proceeds through a proposed mechanism involving a researchgate.netnih.gov-hydride shift, followed by the extrusion of carbon monoxide (CO) gas, which is a key decarbonylative step. This cascade of events leads to the cyclization and formation of the desired 2-substituted 4H-3,1-benzoxazin-4-one. This transformation is significant as it avoids the need for pre-functionalized substrates or transition-metal catalysts and represents a powerful tool for assembling the benzoxazinone skeleton from readily available starting materials.

| Precursor | Reagents | Key Transformation | Product |

|---|---|---|---|

| N-(2-acetylphenyl)amide | Iodine, t-Butyl hydroperoxide (TBHP), NaHCO3 | Oxidative C(sp3)–C(sp2) bond cleavage with CO extrusion | 2-Substituted-4H-3,1-benzoxazin-4-one |

Computational and Spectroscopic Characterization

Computational Chemistry Methodologies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules. For compounds like 2-Prop-2-enoxy-3,1-benzoxazin-4-one, these methods could offer significant insights.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying organic molecules.

Density Functional Theory (DFT) Studies

Mechanism Elucidation and Validation of Reaction Pathways

DFT calculations are frequently employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states and intermediates, thereby providing a step-by-step understanding of how reactants are converted to products. For the synthesis of benzoxazinone (B8607429) derivatives, DFT could be used to validate proposed reaction pathways and explore the feasibility of alternative routes. However, no specific DFT studies on the reaction mechanisms involving this compound have been reported.

Electronic Structure Analysis (e.g., HOMO/LUMO energies, charge distribution)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, can predict sites for electrophilic and nucleophilic attack. For this compound, such an analysis would be valuable, but specific data is not available.

Conformational Analysis and Geometries

DFT methods are also used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the energies of different possible conformations, the global minimum energy structure can be identified. This is crucial for understanding the molecule's physical and biological properties. While conformational analyses have been performed on related benzoxazinone structures, there are no published studies detailing the specific geometries and conformational preferences of this compound.

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. Molecular docking is a key method within this field, especially in drug discovery.

Molecular Modeling and Docking Studies

Prediction of Intermolecular Interactions

Molecular docking simulations are used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is commonly used to study the interaction between a small molecule and a biological target, such as a protein or enzyme. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. While docking studies have been conducted on various benzoxazinone derivatives to explore their potential as, for example, antimicrobial or anticancer agents, no such studies have been published for this compound.

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methods are indispensable for confirming the structure of this compound and for analyzing its purity.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not detailed in the provided search results, the expected chemical shifts and coupling patterns can be inferred from studies on analogous 3,1-benzoxazin-4-ones. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzo moiety, typically in the range of δ 7.0-8.5 ppm. The protons of the prop-2-enoxy group would exhibit characteristic signals: the methylene (B1212753) protons adjacent to the oxygen would likely appear around δ 4.5-5.0 ppm, the vinylic protons would be in the δ 5.0-6.5 ppm region, with the proton on the central carbon of the allyl group showing a complex multiplet due to coupling with the adjacent methylene and vinylic protons.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon (C-4) is expected to have a chemical shift in the downfield region, typically around δ 160-165 ppm. The C-2 carbon, bonded to two oxygen atoms and a nitrogen atom, would also be significantly deshielded. The aromatic carbons would appear in the δ 110-150 ppm range, and the carbons of the prop-2-enoxy group would have characteristic shifts corresponding to the sp² and sp³ hybridized carbons. Studies on a range of 4H-3,1-benzoxazin-4-ones have shown that the chemical shifts, particularly of the carbonyl carbon, are sensitive to the nature of the substituent at the 2-position. nih.gov

Low-temperature NMR: Low-temperature NMR studies could be employed to investigate conformational dynamics, such as restricted rotation around single bonds, or to study the kinetics of reactions at low temperatures. However, no specific low-temperature NMR studies for this compound have been reported in the searched literature.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the lactone carbonyl group would be a prominent feature, typically appearing in the range of 1750-1700 cm⁻¹. The C=N stretching vibration of the oxazine (B8389632) ring would likely be observed around 1650-1600 cm⁻¹. The C-O-C stretching vibrations of the ether linkage and the oxazine ring would also be present. Additionally, characteristic bands for the aromatic C-H and C=C stretching, as well as the vinylic C=C and C-H stretching of the prop-2-enoxy group, would be expected. The presence of these characteristic bands in an experimental IR spectrum would provide strong evidence for the structure of the compound. rsc.orgnist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (lactone) | 1750 - 1700 |

| C=N (oxazine) | 1650 - 1600 |

| C=C (aromatic) | 1600 - 1450 |

| C-O-C (ether & oxazine) | 1300 - 1000 |

| =C-H (vinylic) | 3100 - 3000 |

| C-H (aromatic) | 3100 - 3000 |

These are general ranges and the exact peak positions can vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzoxazinone ring system, being a conjugated system, would be the primary chromophore. The position and intensity of the absorption maxima would be influenced by the prop-2-enoxy substituent. Studies on related benzoxazinone derivatives have shown that the nature of the substituent at the 2-position can affect the UV absorption profile. researchgate.net The electronic transitions in the molecule would be sensitive to the solvent polarity, and studying these solvatochromic shifts can provide further insights into the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization and tandem mass spectrometry (ESI-MS/MS), is a crucial technique for elucidating the structure of benzoxazinone derivatives. fateallchem.dkrsc.org While specific fragmentation data for this compound is not extensively documented in publicly available literature, its ESI-MS-MS fragmentation pathways can be inferred from the known behavior of the 3,1-benzoxazin-4-one core and related structures. researchgate.netnih.govfateallchem.dk

The fragmentation of benzoxazinone derivatives is known to be influenced by the nature and position of substituents on the heterocyclic and benzene (B151609) rings. fateallchem.dk For this compound, the molecular ion peak [M+H]⁺ would be expected. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways, primarily involving the cleavage of the prop-2-enoxy group and the opening of the oxazinone ring.

A generic fragmentation pattern for this class of compounds has been deduced from the study of various derivatives. fateallchem.dk The initial loss of the prop-2-enoxy group as a radical is a probable step. Another significant fragmentation pathway for benzoxazinones involves the loss of CO and other small neutral molecules, leading to the formation of characteristic product ions. fateallchem.dk

Table 1: Predicted ESI-MS-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₃H₄O]⁺ | C₃H₄O | Loss of the prop-2-enoxy group |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss of carbon monoxide from the oxazinone ring |

| [M+H - C₃H₄O]⁺ | [Fragment - CO]⁺ | CO | Subsequent loss of carbon monoxide |

Note: The m/z values are dependent on the exact mass of this compound. The table illustrates probable fragmentation pathways.

The stability of the benzoxazinone ring and its substituents under mass spectrometric conditions can vary, leading to a range of fragment ions. fateallchem.dk The study of related compounds using techniques like gas-liquid chromatography-mass spectrometry (GLC-MS) has also been instrumental in identifying various benzoxazin-3-one (B8392483) derivatives in natural extracts, further informing our understanding of their mass spectral behavior. nih.gov

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. For this compound, the Raman spectrum would be characterized by peaks corresponding to the vibrations of the benzoxazinone core and the allyl ether substituent.

Based on studies of related benzoxazine (B1645224) derivatives, characteristic Raman bands can be predicted. researchgate.net The spectrum would likely exhibit strong peaks associated with the aromatic C-H stretching and C=C stretching vibrations of the benzene ring. The C=O stretching of the lactone group in the oxazinone ring is also expected to produce a distinct and intense Raman band.

Furthermore, the prop-2-enoxy substituent would contribute its own characteristic signals, including those from the C=C double bond of the allyl group and the C-O-C ether linkage. The FT-IR spectra of similar benzoxazine structures show characteristic absorptions for the trisubstituted benzene ring and asymmetric C-O-C stretching, which would have corresponding signals in the Raman spectrum. rasayanjournal.co.in

Table 2: Predicted Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic and Olefinic C-H stretching |

| ~1750-1700 | C=O stretching (lactone) |

| ~1640-1620 | C=C stretching (allyl group) |

| ~1600-1450 | Aromatic C=C stretching |

| ~1250-1200 | Asymmetric C-O-C stretching (ether) |

Note: These are predicted wavenumber ranges based on data from analogous structures.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For a synthesized sample of this compound, the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) would be compared against the calculated theoretical values based on its molecular formula (C₁₁H₉NO₃).

The results are typically presented as a comparison of the calculated and found percentages. A close agreement between these values is a strong indicator of the compound's identity and purity. For instance, in the synthesis of new 3-substituted 2(3H)-benzoxazolone derivatives, elemental analysis was a key characterization step, showing found percentages in close agreement with the calculated values. neu.edu.tr A similar approach is documented for other benzoxazine derivatives. rasayanjournal.co.in

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₉NO₃)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.02 | To be determined experimentally |

| Hydrogen (H) | 4.46 | To be determined experimentally |

| Nitrogen (N) | 6.89 | To be determined experimentally |

The experimental values ("Found %") would be obtained from the analysis of a purified sample of the compound.

Advanced Applications of 3,1 Benzoxazin 4 One Scaffolds in Research

Applications in Organic Synthesis and Heterocyclic Chemistry

The versatility of the 3,1-benzoxazin-4-one ring system makes it a cornerstone in modern heterocyclic chemistry. The two electrophilic centers within the molecule allow for a wide range of reactions with nucleophiles, leading to a diverse array of valuable compounds. nih.gov

One of the most well-documented applications of 3,1-benzoxazin-4-ones is their role as precursors in the synthesis of quinazolinones. Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The conversion of a 3,1-benzoxazin-4-one to a quinazolinone typically involves a ring-opening and subsequent ring-closing reaction with a nitrogen nucleophile.

A study on 2-ethoxy-3,1-benzoxazin-4-one, a close structural analog of 2-Prop-2-enoxy-3,1-benzoxazin-4-one, demonstrated its reaction with various aromatic amines to yield 2-ethoxy-3-arylquinazolin-4-ones. nih.gov This transformation highlights the utility of the 2-alkoxy-3,1-benzoxazin-4-one scaffold as a synthon for substituted quinazolinones. The reaction proceeds by nucleophilic attack of the amine on the benzoxazinone (B8607429) ring, leading to the formation of the quinazolinone core.

| Starting Material | Reagent | Product | Yield (%) |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | p-toluidine | 2-Ethoxy-3-(4-methylphenyl)quinazolin-4-one | 90 |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | p-anisidine | 2-Ethoxy-3-(4-methoxyphenyl)quinazolin-4-one | 85 |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | p-hydroxyaniline | 2-Ethoxy-3-(4-hydroxyphenyl)quinazolin-4-one | 80 |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | o-bromoaniline | 2-Ethoxy-3-(2-bromophenyl)quinazolin-4-one | 90 |

This table presents data on the synthesis of quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one, illustrating the synthetic potential of related 2-alkoxy benzoxazinones. nih.gov

The reactivity of the 3,1-benzoxazin-4-one scaffold extends beyond quinazolinone synthesis, enabling the creation of a variety of other fused heterocyclic systems. These compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov For instance, 3,1-benzoxazin-4-ones can be utilized as precursors for the synthesis of multi-substituted indoles and 2,5-disubstituted oxazolines under appropriate reaction conditions. nih.gov

Furthermore, reactions targeting different positions of the benzoxazinone ring can lead to a range of fused systems. While specific examples for this compound are not detailed in the reviewed literature, the general reactivity of the parent scaffold suggests its potential as a precursor for a wide array of heterocyclic structures. For example, 2-methyl-3,1-benzoxazin-4-one has been shown to react with active methylene (B1212753) compounds to form 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.org

Beyond being simple precursors, 3,1-benzoxazin-4-ones serve as valuable reagents and synthons in more complex chemical transformations. Their ability to undergo ring-opening reactions with various nucleophiles allows for the introduction of the o-aminobenzoyl group into other molecules, a key step in the synthesis of many biologically active compounds. uomosul.edu.iq

The benzoxazinone nucleus contains two reactive electrophilic sites, which makes it a versatile building block in organic synthesis. nih.gov This dual reactivity can be exploited to construct complex molecular architectures through carefully designed reaction sequences. The specific substitution at the 2-position, such as the prop-2-enoxy group, can influence the reactivity of the scaffold and potentially open up new avenues for its application in complex chemical transformations.

Contributions to Materials Science

The unique chemical properties of the 3,1-benzoxazin-4-one scaffold also lend themselves to applications in materials science, particularly in the development of novel polymers and functional materials.

The incorporation of benzoxazine (B1645224) moieties into polymer backbones is a promising strategy for creating high-performance thermosetting materials. The prop-2-enoxy (allyl) group in this compound is particularly interesting in this context. Polymers containing allyl groups are known to undergo crosslinking reactions, which can significantly enhance the thermal stability and mechanical properties of the resulting material. researchgate.net

Research on polybenzoxazines bearing allyl groups in the side chain has demonstrated that these polymers can be crosslinked through thermal or radical-initiated processes. researchgate.net For instance, a polybenzoxazine with allyl side chains can be crosslinked by the thermally induced oligomerization of the allyl groups or through a thiol-ene reaction with a dithiol. researchgate.net This suggests that a monomer like this compound could be a valuable component in the synthesis of crosslinkable polymers with tailored properties.

The general strategies for incorporating benzoxazine functionalities into polymers include the polymerization of a benzoxazine-containing monomer or the post-polymerization modification of a polymer with benzoxazine groups. itu.edu.tr

The broader class of 1,3-benzoxazin-4-ones has been identified for its potential use in the development of optoelectronic devices. nih.gov The fused aromatic structure of the benzoxazinone core can impart desirable electronic and photophysical properties to materials. While specific research on the application of this compound in optoelectronics is not extensively documented, the general potential of the benzoxazinone scaffold in this area is recognized. nih.gov The development of new organic materials for optoelectronics is an active area of research, and the versatile chemistry of benzoxazinones makes them an attractive platform for designing novel functional molecules.

Role in Agrochemical Research and Plant Systems

Benzoxazinoids, natural compounds featuring the 3,1-benzoxazin-4-one scaffold, are pivotal secondary metabolites in several economically important grass species (Poaceae). nih.gov They play crucial roles in plant defense, plant-plant interactions (allelopathy), and have become important models for agrochemical development.

Benzoxazinoids are prominently found in major cereal crops, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). nih.govnih.govuomosul.edu.iq Their concentrations are typically highest in young, developing tissues, providing protection during the vulnerable seedling stage. researchgate.net

The biosynthesis of these compounds has been extensively studied, particularly in maize. The pathway originates from indole-3-glycerol phosphate, a precursor to the amino acid tryptophan. nih.govscientific.net A series of enzymes, designated BX1 through BX9, catalyze the conversion of this precursor into the core benzoxazinoid structures. nih.govscientific.net

Key steps in the biosynthesis pathway include:

Indole Formation: The enzyme BX1, a homolog of tryptophan synthase, converts indole-3-glycerol phosphate to indole. nih.govscientific.net

Oxidation: Four cytochrome P450 enzymes (BX2 to BX5) sequentially oxidize indole to form the initial benzoxazinoid, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.govnih.gov

Stabilization and Diversification: DIBOA is stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (BX8 and BX9), forming DIBOA-Glc. nih.gov Further modifications, such as hydroxylation by the BX6 enzyme and subsequent methylation, lead to the production of other important benzoxazinoids like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucoside. nih.govnih.gov

The specific profile of benzoxazinoids can vary between species; for example, maize produces a diverse range of these compounds, while rye has a lower diversity. uomosul.edu.iq

Benzoxazinoids are well-recognized for their role as allelochemicals, which are compounds released by a plant that influence the growth and development of neighboring organisms. nih.govresearchgate.net They are released into the soil through root exudates and from decaying plant matter. nih.govnih.gov This release mediates plant-plant interactions and contributes to the plant's defense system. nih.gov

Defensive and Allelopathic Roles:

Weed Suppression: Benzoxazinoids released from crops like wheat and rye can inhibit the germination and growth of various weed species, including Lolium rigidum and Avena fatua. acs.orgresearchgate.net This allelopathic activity is a key component of natural weed control in agricultural systems.

Insect Resistance: These compounds act as defense agents against a wide range of insect herbivores. nih.gov For example, their breakdown products can inhibit insect digestive enzymes. nih.gov Some insects, however, have evolved mechanisms to detoxify these compounds. nih.gov

Antimicrobial Activity: Benzoxazinoids also provide protection against microbial pathogens, including fungi. nih.govtamu.edu They have been identified as anti-Fusarium factors in rye seedlings, and DIMBOA has been shown to almost completely inhibit the production of certain fungal toxins in wheat. nih.gov

The inherent phytotoxic properties of benzoxazinoids make them excellent natural templates for the development of new herbicides. organic-chemistry.org Researchers have synthesized numerous derivatives of natural benzoxazinones like DIBOA and DIMBOA to optimize their herbicidal activity and selectivity. acs.orgorganic-chemistry.org

Key strategies for developing benzoxazinone-based herbicides include:

Lipophilicity Enhancement: Modifying the core structure to increase lipophilicity (the ability to dissolve in fats and lipids) is a crucial strategy, as this can affect the compound's uptake and movement within the target plant. organic-chemistry.org

Aromatic Ring Functionalization: The benzoxazinone skeleton offers three main areas for chemical modification: the C-2 and N-4 positions, and the aromatic ring. acs.org Introducing different substituents—such as fluorine, chlorine, methoxy, and trifluoromethyl groups—onto the aromatic ring significantly impacts phytotoxicity. acs.org Studies have shown that halogenation at the C-6 position and fluorination at the C-7 position are particularly effective modifications for enhancing herbicidal activity. acs.org For example, 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA) was identified as a highly active and selective herbicide model against common weeds in wheat. acs.org

| Compound | Modification | Target Weeds | Observed Effect |

| 6F-D-DIBOA | 6-fluoro substitution | Lolium rigidum, Avena fatua | High phytotoxic activity. acs.org |

| 7F-D-DIBOA | 7-fluoro substitution | Lolium rigidum, Avena fatua | High phytotoxic activity and selectivity for weeds over wheat. acs.org |

| 6Cl-D-DIBOA | 6-chloro substitution | Lolium rigidum, Avena fatua | High phytotoxic activity. acs.org |

A remarkable property of benzoxazinoids is their ability to non-enzymatically degrade certain environmental contaminants, most notably triazine herbicides like atrazine. nih.govresearchgate.net This function has been studied for over 50 years and is a key factor in the triazine resistance observed in some plants. nih.gov

The degradation mechanism involves a direct chemical reaction between the benzoxazinoid and the triazine molecule. nih.govmdpi.com Specifically, the reaction between DIBOA-Glc and atrazine proceeds via a nucleophilic attack from the hydroxamic acid group of the benzoxazinoid on the C-2 position of the triazine ring. nih.govmdpi.com This attack displaces the chlorine atom on the atrazine molecule, resulting in the formation of the less toxic hydroxyatrazine and the degradation of the DIBOA-Glc molecule. nih.govmdpi.com The reaction follows first-order kinetics, and a 1:1 stoichiometry has been identified between DIBOA-Glc and atrazine, indicating that the benzoxazinoid is consumed in the reaction rather than acting as a catalyst. nih.govmdpi.com This chemical interaction highlights a potential application for benzoxazinoids in the phytoremediation of soils contaminated with triazine herbicides. nih.gov

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of benzoxazinoids influences their biological activity. These studies guide the design of synthetic derivatives with enhanced properties, such as increased phytotoxicity for herbicide development or improved efficacy as antimicrobial agents. tamu.eduorganic-chemistry.org

Key findings from SAR studies on the 3,1-benzoxazin-4-one scaffold include:

Influence of Aromatic Substituents: The type and position of substituents on the aromatic ring are critical. For herbicidal activity, steric and electronic parameters like molecular volume and dipole moment are highly influential. acs.org Halogen groups (F, Cl) at positions C-6 and C-7 have been shown to significantly increase phytotoxicity. acs.org In studies of α-chymotrypsin inhibition, electron-donating or withdrawing groups on a phenyl substituent at C-2 showed the best inhibitory potential when placed at the ortho position. nih.gov

Role of Lipophilicity: The balance between aqueous solubility and lipophilicity is a crucial physical parameter. organic-chemistry.org Optimizing lipophilicity can enhance the phytotoxic effect of the benzoxazinone template. organic-chemistry.org Since the optimal lipophilicity value can vary depending on the target plant species, modifying this property can also be a way to achieve greater selectivity. organic-chemistry.org

Substituents at C-2: The nature of the substituent at the C-2 position greatly affects the compound's activity. For example, in studies of 2-aryl-4H-3,1-benzoxazin-4-ones, the presence of a nitro group led to significant cytotoxicity against tumor cells.

These SAR studies provide a rational basis for the targeted design of new benzoxazinone derivatives with specific biological functions, from agrochemicals to potential therapeutic agents. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Methodologies for SAR Analysis (e.g., computational approaches, molecular interaction profiling)

Structure-Activity Relationship (SAR) analysis is a critical component in the development of novel therapeutic agents, providing insights into how the chemical structure of a compound influences its biological activity. For 3,1-benzoxazin-4-one scaffolds, a combination of computational and experimental approaches is employed to elucidate these relationships.

Computational Approaches: High-throughput computational screening has emerged as a powerful tool for identifying promising 3,1-benzoxazin-4-one derivatives with desired biological activities. nih.gov One notable study utilized diversity-based high-throughput virtual screening (D-HTVS) to screen a large chemical library against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, which are implicated in gastric cancers. nih.govresearchgate.net This computational approach, followed by in vitro validation, successfully identified a novel 3,1-benzoxazin-4-one derivative as a potent dual inhibitor of EGFR and HER2. nih.govresearchgate.net

Molecular dynamics simulations further enhance SAR analysis by providing a dynamic understanding of the interactions between the 3,1-benzoxazin-4-one ligand and its biological target. nih.gov These simulations can predict the stability of the protein-ligand complex and calculate the binding free energy, offering a more accurate assessment of the ligand's affinity. nih.gov For instance, atomistic molecular dynamics simulations and solvent-based Gibbs binding free energy calculations were instrumental in confirming the high affinity of the identified dual EGFR/HER2 inhibitor. nih.gov

Molecular Interaction Profiling: Experimentally, molecular interaction profiling techniques are used to map the binding of 3,1-benzoxazin-4-one derivatives to their protein targets. While specific profiling data for this compound is not available, general methods involve assessing the inhibition of enzymatic activity. For example, the inhibitory activity of 2-aryl-4H-3,1-benzoxazin-4-ones against porcine pancreatic elastase has been evaluated to establish SAR. nih.gov Such assays provide quantitative data (e.g., IC50 values) that are essential for building robust SAR models.

The following table summarizes the computational and experimental approaches used in the SAR analysis of 3,1-benzoxazin-4-one derivatives.

| Methodology | Description | Application Example | Key Outcomes |

| High-Throughput Virtual Screening (HTVS) | Computational screening of large compound libraries against a biological target. | Screening of the ChemBridge library against EGFR and HER2 kinases. nih.gov | Identification of novel dual inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | Computer simulation of the physical movements of atoms and molecules. | Analysis of the stability and dynamics of protein-ligand complexes. nih.gov | Prediction of binding affinity and interaction patterns. nih.gov |

| Enzyme Inhibition Assays | In vitro measurement of the inhibition of enzyme activity by a compound. | Evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones against pancreatic elastase. nih.gov | Determination of IC50 values and structure-activity relationships. nih.gov |

Influence of Substituents on Molecular Recognition and Binding Patterns (e.g., hydrophobic, polarizable groups, steric limitations)

The nature and position of substituents on the 3,1-benzoxazin-4-one scaffold play a pivotal role in dictating its molecular recognition and binding patterns. These substituents can influence the compound's electronic properties, steric profile, and ability to form specific intermolecular interactions.

Influence of 2-Position Substituents: The substituent at the 2-position of the 3,1-benzoxazin-4-one ring is particularly significant in modulating biological activity. Research has shown that the introduction of bulky alkoxy groups at this position can have a dramatic effect on enzyme inhibition. researchgate.net Specifically, bulky alkoxy substituents were found to enormously increase the acylation rate of chymotrypsin, while having a lesser effect on elastase, suggesting a degree of target selectivity can be achieved through modification at this position. researchgate.net

The electronic effects of substituents also contribute to the binding affinity. Both electron-donating and electron-withdrawing groups can influence the reactivity of the benzoxazinone ring. techscience.com For instance, an electron-withdrawing group at the R1 position (ortho to the oxygen atom of the oxazine (B8389632) ring) can promote the curing reaction of benzoxazines by decreasing the electron cloud density on the oxygen, facilitating C-O bond cleavage. researchgate.net Conversely, an electron-donating group at the meta position to the oxygen atom can also promote the reaction by increasing the electron cloud density at the reactive methylene site. researchgate.net

The table below illustrates the influence of different substituent types on the properties of 3,1-benzoxazin-4-one derivatives.

| Substituent Type | Position | Influence | Example Effect |

| Bulky Alkoxy Groups | 2 | Steric Bulk | Increased acylation rate of chymotrypsin. researchgate.net |

| Electron-Withdrawing Groups | Aromatic Ring | Electronic Effect | Can favor the formation of dihydro intermediates during synthesis. nih.gov |

| Electron-Donating Groups | Aromatic Ring | Electronic Effect | Can favor the formation of the final benzoxazinone product during synthesis. nih.gov |

Steric Limitations: The size and shape of the substituent can impose steric limitations that affect binding. A near-planar conformation, as observed in the crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one, can facilitate π–π stacking interactions with aromatic residues in a binding pocket. nih.gov The introduction of bulky groups could disrupt this planarity and hinder such interactions, or conversely, provide a better fit in a large hydrophobic pocket.

Regioselective Functionalization and its Impact on Intermolecular Interactions

Regioselective functionalization of the 3,1-benzoxazin-4-one scaffold is a powerful strategy for creating diverse libraries of compounds for biological screening. The inherent reactivity of the benzoxazinone core can be harnessed to direct reactions to specific positions.

N-Directed Ortho-Functionalization: The nitrogen atom at the 3-position of the 1,3-benzoxazin-4-one ring can act as a native directing group for C-H activation, enabling the regioselective functionalization of the fused benzene (B151609) ring. nih.govnih.gov This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of various substituents at the ortho position. nih.gov This method has been successfully employed for reactions such as halogenation, acetoxylation, and hydroxylation.

The impact of such regioselective functionalization on intermolecular interactions can be significant. The introduction of a halogen atom, for example, can lead to the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions in drug design. mdpi.com Similarly, the introduction of hydroxyl or acetoxy groups can provide additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and specificity.